6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid
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Overview
Description
6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol . This compound is known for its unique structural features, including an iodine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 8-methyl-4-oxo-3H-quinoline-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out under controlled conditions to ensure selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoline derivatives.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription . This inhibition can lead to the disruption of bacterial cell growth and proliferation, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline derivative with similar antibacterial properties.
Nalidixic acid: Another quinoline-based compound used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C11H8INO3 |
---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4,8H,1H3,(H,15,16) |
InChI Key |
JZUBBQXLWYXJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC(C2=O)C(=O)O)I |
Origin of Product |
United States |
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